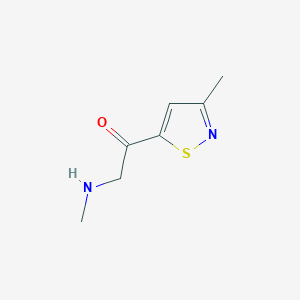
1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Ethanone Structure: The ethanone structure can be formed through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1-(2-Thiazolyl)-2-(methylamino)ethan-1-one: Similar structure but with a different substitution pattern on the thiazole ring.
1-(3-Methyl-1,2-oxazol-5-yl)-2-(methylamino)ethan-1-one: Contains an oxazole ring instead of a thiazole ring.
1-(3-Methyl-1,2-thiazol-5-yl)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring and the presence of both a methylamino and ethanone group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
生物活性
1-(3-Methyl-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one, with the CAS number 1528487-97-9, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anti-cancer and antimicrobial activities.
- Molecular Formula : C₇H₁₀N₂OS
- Molecular Weight : 170.23 g/mol
- Structure : The compound consists of a thiazole moiety substituted with a methylamino group.
Biological Activity Overview
The biological activity of thiazole derivatives is well-documented in literature, indicating their potential as anticancer agents. The specific compound in focus has shown promising results in various studies concerning its antiproliferative effects against cancer cell lines.
Antiproliferative Activity
Research has demonstrated that thiazole derivatives exhibit significant antiproliferative activity against several human cancer cell lines. In particular, studies focusing on related compounds have shown that modifications at the C2 position of the thiazole ring can significantly affect biological activity.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Relative Potency |
|---|---|---|---|
| 3e | A549 | 1.7 | 5-fold more potent than CA-4 |
| 3e | MCF-7 | 15 | 15-fold more potent than CA-4 |
| 3e | HT-29 | 1000 | Less potent than CA-4 |
| 2e | Various | Varies | Generally more active than 3e |
The compound 3e , which shares structural similarities with our compound of interest, demonstrated IC₅₀ values ranging from low to mid nanomolar concentrations against various cancer cell lines, indicating strong antiproliferative effects .
The mechanism through which thiazole derivatives exert their biological effects often involves the inhibition of key cellular pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation . This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells.
Case Studies and Research Findings
- A study evaluating a series of thiazole-based compounds found that those with a methylamino substitution exhibited enhanced activity against various human cancer cell lines. The presence of electron-donating groups was noted to increase cytotoxicity .
- Another investigation into the pharmacokinetics of related compounds revealed favorable bioavailability and half-life characteristics in animal models, suggesting potential for therapeutic applications .
- A review highlighted the role of thiazoles in clinical trials as promising candidates for cancer treatment due to their multifaceted mechanisms involving apoptosis induction and cell cycle arrest .
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
2-(methylamino)-1-(3-methyl-1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-5-3-7(11-9-5)6(10)4-8-2/h3,8H,4H2,1-2H3 |
InChIキー |
FKICLPYXNUYXFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1)C(=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















